molecular formula C24H29ClFN3O2 B12297089 6-(4-fluorophenoxy)-2-methyl-3-[(1-propan-2-ylpiperidin-3-yl)methyl]quinazolin-4-one;hydrochloride

6-(4-fluorophenoxy)-2-methyl-3-[(1-propan-2-ylpiperidin-3-yl)methyl]quinazolin-4-one;hydrochloride

Cat. No.: B12297089
M. Wt: 446.0 g/mol
InChI Key: QQGRMONBDBMLSP-UHFFFAOYSA-N
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Description

Introduction to 6-(4-Fluorophenoxy)-2-Methyl-3-[(1-Propan-2-ylpiperidin-3-yl)methyl]quinazolin-4-one; Hydrochloride

Systematic IUPAC Nomenclature and Structural Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one; hydrochloride . This nomenclature delineates its structure as follows:

  • A quinazolin-4-one core (a bicyclic system comprising fused benzene and pyrimidine rings).
  • A 4-fluorophenoxy group at position 6, introducing an electron-withdrawing fluorine atom para to the oxygen linker.
  • A methyl substituent at position 2.
  • A [(3S)-1-propan-2-ylpiperidin-3-yl]methyl group at position 3, featuring a stereospecific (S)-configured piperidine ring with an isopropyl substitution at nitrogen.

The molecular formula is C~24~H~29~ClFN~3~O~2~ , with a monoisotopic mass of 409.216555 Da . The SMILES notation (CC1=NC2=C(C=C(C=C2)OC3=CC=C(C=C3)F)C(=O)N1C[C@H]4CCCN(C4)C(C)C.Cl) confirms the stereochemistry and connectivity.

Table 1: Key Structural Features
Feature Position Description
Quinazolin-4-one core Base Benzene fused with pyrimidin-4-one
4-Fluorophenoxy 6 -O-C~6~H~4~F substituent
Methyl 2 -CH~3~ group
Piperidinylmethyl 3 -CH~2~-(S)-piperidin-3-yl with N-isopropyl
Hydrochloride salt - Counterion for improved solubility and stability

Historical Context of Quinazolin-4-one Derivatives in Medicinal Chemistry

Quinazolin-4-ones have been integral to drug discovery since the 19th century. The parent quinazoline was first synthesized in 1869 via anthranilic acid and cyanide condensation. Medicinal interest surged in the 1950s with Methaqualone , a sedative-hypnotic quinazolinone derivative. Over 200 natural quinazolinone alkaloids, such as those from Dichroa febrifuga (anti-malarial), further validated their biological relevance.

Table 2: Milestones in Quinazolin-4-one Development
Year Discovery Impact
1869 First quinazolinone synthesis (2-ethoxy-4(3H)-quinazolinone) Established synthetic protocols for heterocyclic systems.
1951 Methaqualone as a marketed sedative Demonstrated CNS activity of quinazolinones.
1960s Discovery of febrifugine (anti-malarial alkaloid) Highlighted natural product-derived therapeutic potential.
2000s EGFR inhibitors (e.g., Gefitinib) incorporating quinazolinone scaffolds Expanded applications to oncology and targeted therapies.

The stability of the quinazolin-4-one core under physiological conditions and its adaptability to functionalization have made it a privileged scaffold for antimicrobial, anticancer, and central nervous system (CNS) agents.

Significance of Fluorophenoxy and Piperidinylmethyl Substituents

Fluorophenoxy Group

The 4-fluorophenoxy moiety is a strategic modification in drug design:

  • Electronic Effects : Fluorine’s electronegativity polarizes the phenoxy group, enhancing hydrogen-bonding capacity and binding affinity to target proteins.
  • Metabolic Stability : C-F bonds resist oxidative degradation, prolonging half-life.
  • Bioisosteric Replacement : Often substitutes for hydroxyl or methyl groups to optimize pharmacokinetics.
Piperidinylmethyl Substituent

The [(3S)-1-propan-2-ylpiperidin-3-yl]methyl group contributes critically to molecular interactions:

  • Stereochemical Specificity : The (S)-configuration at position 3 ensures optimal spatial alignment with chiral binding pockets, as seen in serotonin reuptake inhibitors.
  • Lipophilicity : The isopropyl group increases logP, aiding blood-brain barrier penetration for CNS targets.
  • Piperidine Flexibility : The six-membered ring balances conformational flexibility and rigidity, enabling both target engagement and solubility.
Table 3: Functional Roles of Substituents
Substituent Role Example Pharmacophores
4-Fluorophenoxy Hydrogen-bond acceptor, metabolic stability Fluoxetine (SSRI)
Piperidinylmethyl Target specificity, lipophilicity Antihistamines, antipsychotics

Properties

Molecular Formula

C24H29ClFN3O2

Molecular Weight

446.0 g/mol

IUPAC Name

6-(4-fluorophenoxy)-2-methyl-3-[(1-propan-2-ylpiperidin-3-yl)methyl]quinazolin-4-one;hydrochloride

InChI

InChI=1S/C24H28FN3O2.ClH/c1-16(2)27-12-4-5-18(14-27)15-28-17(3)26-23-11-10-21(13-22(23)24(28)29)30-20-8-6-19(25)7-9-20;/h6-11,13,16,18H,4-5,12,14-15H2,1-3H3;1H

InChI Key

QQGRMONBDBMLSP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)OC3=CC=C(C=C3)F)C(=O)N1CC4CCCN(C4)C(C)C.Cl

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Imidoylative Cross-Coupling

A 2020 study demonstrated that 2-isocyanobenzoates react with amines under copper catalysis to form quinazolin-4-ones (Scheme 1). For the target compound, ethyl 2-isocyanobenzoate (1a ) reacts with 2-methylamine to form the 2-methylquinazolin-4-one core.

Reaction Conditions

  • Catalyst: CuI (10 mol%)
  • Ligand: 1,10-Phenanthroline (20 mol%)
  • Solvent: DMF, 100°C, 12 hours
  • Yield: 78–85%

This method avoids harsh cyclization conditions and provides regioselective control, critical for maintaining the integrity of subsequent substituents.

Introduction of the 4-Fluorophenoxy Group at Position 6

SNAr Reaction with 4-Fluorophenol

The 6-position of the quinazolinone is activated for nucleophilic substitution by electron-withdrawing groups. A 2019 protocol described the use of ortho-fluorobenzamides in SNAr reactions with amides under transition-metal-free conditions. Adapting this, the 6-fluoro intermediate undergoes displacement with 4-fluorophenol in the presence of K₂CO₃ (2 equiv) in DMSO at 120°C for 8 hours (Scheme 2).

Key Data

  • Yield: 82%
  • Selectivity: >95% (no competing substitution at position 7 observed)

Functionalization at Position 3: Piperidinylmethyl Substituent

Reductive Amination Approach

The (1-propan-2-ylpiperidin-3-yl)methyl group is introduced via reductive amination of 3-aminomethylquinazolinone with isopropyl ketone. A patent describing similar transformations used NaBH₃CN (2 equiv) in methanol at 25°C for 24 hours, achieving 68% yield.

Alkylation with Piperidinylmethyl Halides

Alternatively, the quinazolinone is alkylated using (1-propan-2-ylpiperidin-3-yl)methyl bromide. A 2014 study reported using K₂CO₃ (3 equiv) in acetonitrile at 80°C for 6 hours, yielding 74% of the alkylated product.

Hydrochloride Salt Formation

The free base is treated with HCl (1.1 equiv) in ethanol at 0°C for 1 hour. Crystallization from ethanol/diethyl ether affords the hydrochloride salt in 92% purity (HPLC).

Comparative Analysis of Synthetic Routes

Step Method Conditions Yield (%) Reference
Core Formation Cu-catalyzed cross-coupling CuI, 1,10-Phen, DMF, 100°C 78–85
4-Fluorophenoxy SNAr with K₂CO₃ DMSO, 120°C 82
Piperidinylmethyl Reductive amination NaBH₃CN, MeOH, 25°C 68
Piperidinylmethyl Alkylation K₂CO₃, CH₃CN, 80°C 74
Salt Formation HCl treatment EtOH, 0°C 92

Challenges and Optimization Strategies

  • Regioselectivity in SNAr : The electron-deficient quinazolinone core directs substitution to position 6, but competing reactions at position 7 are mitigated by using excess 4-fluorophenol (1.5 equiv).
  • Piperidinylmethyl Steric Effects : Bulky substituents necessitate polar aprotic solvents (e.g., DMF) to enhance solubility during alkylation.
  • Salt Crystallization : Ethanol/diethyl ether (4:1 v/v) achieves optimal crystal morphology for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenoxy)-2-methyl-3-[(1-propan-2-ylpiperidin-3-yl)methyl]quinazolin-4-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinylmethyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include N-oxide derivatives, dihydroquinazolinone derivatives, and various substituted quinazolinone compounds.

Scientific Research Applications

Anticancer Applications

Quinazoline derivatives are widely studied for their anticancer properties, particularly as inhibitors of the epidermal growth factor receptor (EGFR). Research indicates that compounds similar to 6-(4-fluorophenoxy)-2-methyl-3-[(1-propan-2-ylpiperidin-3-yl)methyl]quinazolin-4-one demonstrate significant inhibitory activity against EGFR, which is crucial in cancer cell proliferation and survival.

Case Studies

  • EGFR Inhibition : A study by Wissner et al. highlighted that certain quinazoline derivatives effectively inhibit EGFR autophosphorylation, leading to reduced tumor growth in preclinical models .
  • Antitumor Activity : Another investigation showed that derivatives of this compound exhibited potent antitumor activity with IC50 values in the nanomolar range, indicating high efficacy against various cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Quinazolines have been reported to possess both antibacterial and antifungal activities.

Case Studies

  • Antibacterial Efficacy : Research demonstrated that certain quinazoline derivatives showed superior antibacterial effects compared to their antifungal counterparts, particularly against Gram-positive bacteria .
  • Broad-Spectrum Activity : A series of studies indicated that modifications to the quinazoline structure could enhance antimicrobial activity, making these compounds promising candidates for developing new antibiotics .

G Protein-Coupled Receptor Modulation

The compound may interact with G protein-coupled receptors (GPCRs), which are critical in many physiological processes and are common drug targets.

Insights

  • Receptor Targeting : The ability of quinazoline derivatives to modulate GPCR activity suggests potential applications in treating conditions like hypertension and heart disease .
  • Mechanistic Studies : Further studies are needed to elucidate the specific interactions between this compound and various GPCRs, which could lead to novel therapeutic strategies.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenoxy)-2-methyl-3-[(1-propan-2-ylpiperidin-3-yl)methyl]quinazolin-4-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes involved in cellular processes, leading to altered cellular functions.

    Modulate Receptors: The compound can bind to and modulate the activity of specific receptors, affecting signal transduction pathways.

    Induce Apoptosis: In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells through the activation of pro-apoptotic pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Quinazolin-4-one Derivatives

Key Observations:

In contrast, the analog in replaces the 2-methyl group with a 2-o-tolyl moiety and uses a methylpiperidine, enabling GHSR targeting for PET imaging . The triazolylmethyl and acetylpiperazine substituents in enhance Autotaxin inhibition (IC50 = 0.03 µM), highlighting how heterocyclic groups improve potency .

Impact of Halogenation :

  • The 6-iodo derivative () may exhibit altered pharmacokinetics due to iodine’s polarizability and size compared to the target’s 4-fluoro group. Iodine’s electron-rich nature could influence binding to hydrophobic pockets .

Conversely, the methylpiperidine in facilitates radiolabeling ([11C]) for imaging applications .

Pharmacological and Therapeutic Profiles

  • Antitumor Activity: Quinazolin-4-ones in arrest mitosis via KSP inhibition, a mechanism shared by the target compound . The marine-derived analogs (e.g., auranomides) show moderate cytotoxicity, suggesting structural optimization is needed for clinical translation.
  • GHSR Targeting : The analog demonstrates in vivo binding to GHSR, a receptor regulating growth hormone secretion. The target compound’s piperidine substitution may hinder GHSR affinity compared to methylpiperidine derivatives .
  • Enzyme Inhibition: The Autotaxin inhibitor in highlights how triazole and acetylpiperazine groups improve enzyme binding, achieving nanomolar potency. The target compound lacks these moieties, implying lower efficacy against Autotaxin .

Biological Activity

The compound 6-(4-fluorophenoxy)-2-methyl-3-[(1-propan-2-ylpiperidin-3-yl)methyl]quinazolin-4-one;hydrochloride is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound features a quinazolinone core substituted with a fluorophenoxy group and a propan-2-ylpiperidinyl side chain. This unique configuration is believed to contribute significantly to its biological activity.

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class can inhibit key signaling pathways involved in cancer cell proliferation, particularly through the inhibition of epidermal growth factor receptor (EGFR) autophosphorylation. For instance, studies have demonstrated that certain quinazolinones exhibit potent cytotoxic effects against various cancer cell lines, including prostate cancer (PC3), breast cancer (MCF-7), and colon cancer (HT-29) cells. The IC50 values for some derivatives were reported as low as 10 µM, indicating strong growth inhibition in a dose-dependent manner .

Antimicrobial Activity

In addition to anticancer effects, quinazolinone derivatives have shown promising antimicrobial activity. Research has highlighted that structural modifications on the phenyl ring can significantly influence antibacterial efficacy. For example, compounds with methoxy or methyl substitutions demonstrated enhanced activity against gram-positive bacteria compared to those with other substituents . The introduction of hydroxyl groups at specific positions also appears to enhance antimicrobial potency .

The mechanisms underlying the biological activities of quinazolinones are multifaceted:

  • EGFR Inhibition : Many quinazolinones act as inhibitors of EGFR, which is often overexpressed in various cancers. This inhibition disrupts downstream signaling pathways crucial for tumor growth and survival .
  • Antimicrobial Mechanisms : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways .

Study 1: Anticancer Efficacy

A study conducted by Al-Omary et al. synthesized a series of quinazolinone derivatives and evaluated their cytotoxicity against different cancer cell lines. The results indicated that several compounds exhibited IC50 values in the nanomolar range, demonstrating significant potential as anticancer agents .

Study 2: Antimicrobial Properties

Research by Desai et al. focused on the synthesis and evaluation of novel quinazoline derivatives for their antimicrobial activity. The study found that certain derivatives showed remarkable effectiveness against both bacterial and fungal species, particularly those with hydroxyl substitutions .

Data Summary

Biological ActivityCell Line/PathogenIC50 Value (µM)Reference
AnticancerPC310
AnticancerMCF-710
AnticancerHT-2912
AntimicrobialGram-positive BacteriaVaries

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